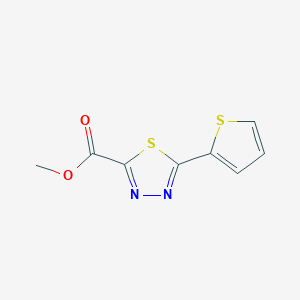
Methyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate
Katalognummer B8383744
Molekulargewicht: 226.3 g/mol
InChI-Schlüssel: HPXIHWVIPHPVHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08987312B2
Procedure details


2-Thiophenecarboxylic acid hydrazide (200 mg, 1.4 mmol) and Et3N (392 μL, 2.8 mmol) were dissolved in CH2Cl2 (7 mL) and treated with methyl oxalyl chloride (130 μL, 1.4 mmol) dropwise at 0° C. The reaction mixture was warmed slowly to room temperature and stirred for 16 h before the solvent was removed in vacuo. The residue was dissolved in toluene (13 mL) and treated with recrystallized Lawesson's reagent (1.14 g, 2.1 mmol), and warmed at 110° C. for 6 h. Upon completion, the reaction mixture was diluted with EtOAc and washed with water, saturated aqueous NaHCO3 and saturated aqueous NaCl. The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure. Flash chromatography (SiO2, 3×18 cm, 25% EtOAc-hexanes) afforded the title compound (106 mg, 33%) as a yellow solid: 1H NMR (CDCl3, 500 MHz) δ 7.66 (dd, 1H, J=0.9, 3.7 Hz), 7.58 (dd, 1H, J=0.9, 5.1 Hz), 7.16 (dd, 1H, J=3.9, 4.8 Hz), 4.05 (s, 3H); 13C NMR (CDCl3, 150 MHz) δ 166.5, 159.2, 158.4, 131.5, 131.2, 131.17, 128.5, 53.9; HRMS-ESI-TOF m/z 226.9943 ([M+H]+, C8H6N2O2S2 requires 226.9943).



[Compound]
Name
methyl oxalyl chloride
Quantity
130 μL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][NH2:9])=O.CCN(CC)CC.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1.C[CH2:40][O:41][C:42]([CH3:44])=[O:43]>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:26][C:44]([C:42]([O:41][CH3:40])=[O:43])=[N:9][N:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)NN
|
|
Name
|
|
|
Quantity
|
392 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
methyl oxalyl chloride
|
|
Quantity
|
130 μL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 h before the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene (13 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed at 110° C. for 6 h
|
|
Duration
|
6 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, saturated aqueous NaHCO3 and saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 25% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)C1=NN=C(S1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 106 mg | |
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
